molecular formula C19H23N5O2S B2486568 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide CAS No. 851809-24-0

1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide

Cat. No.: B2486568
CAS No.: 851809-24-0
M. Wt: 385.49
InChI Key: PLERUGIEIJPJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Inotropic Evaluation : Research on similar compounds, such as 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, has demonstrated potential inotropic (affecting the force of muscle contractions) activity. These compounds were synthesized and evaluated for their ability to increase stroke volume in isolated rabbit-heart preparations, indicating potential applications in heart disease treatment (Liu et al., 2009).

  • Inhibition of Soluble Epoxide Hydrolase : Another study discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the importance of certain heterocyclic structures in developing potent inhibitors with potential therapeutic applications in diseases modulated by epoxide hydrolases (Thalji et al., 2013).

Antimicrobial and Antitumor Activities

  • Novel Thiazolopyrimidines : A study focused on synthesizing novel thiazolopyrimidines showed promising antimicrobial activity without significant antitumor activity. This suggests potential applications in developing antimicrobial agents targeting specific bacterial strains (Said et al., 2004).

Antipsychotic Agents

  • Evaluation of Heterocyclic Carboxamides : Research into heterocyclic analogues of known antipsychotic agents led to the development of compounds with potential antipsychotic properties, emphasizing the role of specific structural modifications in enhancing therapeutic efficacy (Norman et al., 1996).

Synthetic Methodologies

  • Building Blocks in Heterocyclic Synthesis : The utility of 2-Arylhydrazononitriles as building blocks for synthesizing various heterocyclic compounds, including triazoles and triazolopyridines, underscores the versatility of certain chemical structures in facilitating the synthesis of complex molecules with potential pharmacological activities (Al-Mousawi & Moustafa, 2007).

Properties

IUPAC Name

1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-11-3-5-13(6-4-11)15(23-9-7-14(8-10-23)17(20)25)16-18(26)24-19(27-16)21-12(2)22-24/h3-6,14-15,26H,7-10H2,1-2H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLERUGIEIJPJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.